

# An In-depth Technical Guide to Isobutyl Stearate (CAS 646-13-9)

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## Compound of Interest

Compound Name: *Isobutyl stearate*

CAS No.: 646-13-9

Cat. No.: B167186

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **isobutyl stearate** (CAS 646-13-9), a versatile ester with significant applications across various industries, including cosmetics, personal care, and industrial lubricants. This document details its physicochemical properties, synthesis methodologies, key applications, and safety information. Included are detailed experimental protocols for its synthesis and characterization, alongside visual diagrams to elucidate the process workflows.

## Physicochemical Properties

**Isobutyl stearate** is the ester formed from the reaction of stearic acid and isobutanol.[1] It is characterized as an oily liquid or a waxy solid at room temperature.[2] Its low viscosity and oily nature contribute to the formation of a non-greasy, hydrophobic film when applied to surfaces like skin.[3][4]

Property	Value	Source(s)
CAS Number	646-13-9	[3][4][5][6][7]
Molecular Formula	C22H44O2	[6][7][8]
Molecular Weight	340.58 g/mol	[7][8]
IUPAC Name	2-methylpropyl octadecanoate	[3][6]
Appearance	Waxy, crystalline solid or oily liquid	[9][10]
Melting Point	Approximately 20 °C to 28.9 °C	[6][9][11][12]
Boiling Point	381.5 °C	[6][9]
Density	Approximately 0.85 g/cm <sup>3</sup> at 20 °C	[5][6][9]
Flash Point	187.7 °C	[9]
Refractive Index	~1.4365 - 1.4410 at 25 °C	[6][9][11]
Solubility	Insoluble in water; soluble in alcohol, ether, mineral oil, and vegetable oil.[4][5][6]	[4][5][6]
Vapor Pressure	5.07E-06 mmHg at 25°C	[9]

## Synthesis of Isobutyl Stearate

The primary method for synthesizing **isobutyl stearate** is the Fischer-Speier esterification of stearic acid with isobutanol. This reaction can be catalyzed by acids or enzymes.

### Acid-Catalyzed Esterification

This is the conventional and widely used industrial method for producing **isobutyl stearate**. The reaction involves heating stearic acid and isobutanol in the presence of a strong acid catalyst, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid. The equilibrium of this

reversible reaction is driven towards the formation of the ester by removing the water produced, often with a Dean-Stark apparatus.

Materials:

- Stearic Acid (1 mole equivalent)
- Isobutanol (1.5 to 3 mole equivalents)
- p-Toluenesulfonic acid (p-TSA) (catalytic amount, e.g., 1-2 mol%)
- Toluene (as an azeotropic solvent, optional)
- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution (Brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Reflux condenser with a Dean-Stark trap
- Heating mantle with a magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Distillation apparatus (for purification)

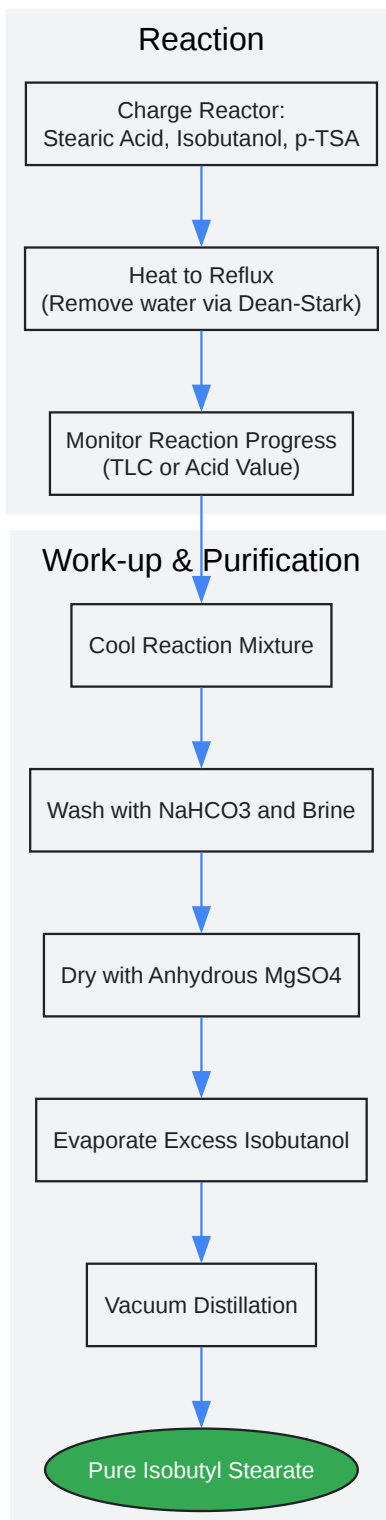
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add stearic acid, isobutanol, and a catalytic amount of p-toluenesulfonic acid. If using, add toluene as the azeotropic solvent.
- **Esterification:** Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is

collected, which typically takes several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.

- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
- **Washing:** Wash the organic layer sequentially with:
  - A 5% sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted stearic acid.
  - Water to remove any remaining salts.
  - Saturated sodium chloride solution (brine) to facilitate phase separation.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Solvent Removal:** Filter the drying agent and remove the excess isobutanol and toluene (if used) using a rotary evaporator.
- **Purification:** The crude **isobutyl stearate** can be further purified by vacuum distillation to obtain a high-purity product.

## Workflow for Acid-Catalyzed Synthesis of Isobutyl Stearate



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Caption: Workflow for the acid-catalyzed synthesis of **isobutyl stearate**.

## Enzymatic Esterification

Enzymatic synthesis is a more environmentally friendly alternative to acid catalysis. It utilizes lipases as biocatalysts, which operate under milder reaction conditions and offer high selectivity, often resulting in a purer product with simpler downstream processing. Immobilized lipases are commonly used to facilitate catalyst recovery and reuse.

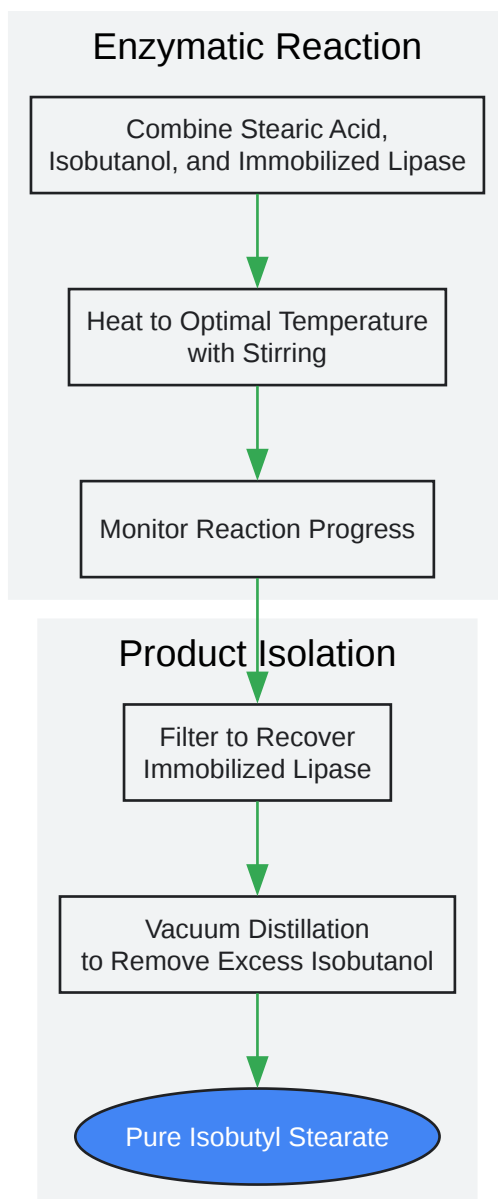
Materials:

- Stearic Acid (1 mole equivalent)
- Isobutanol (2 mole equivalents)
- Immobilized Lipase (e.g., from *Candida antarctica*, Novozym 435)
- Reaction vessel with temperature control and mechanical stirring
- Filtration apparatus
- Vacuum source

Procedure:

- **Reaction Setup:** In a temperature-controlled reaction vessel, combine stearic acid and isobutanol.
- **Enzyme Addition:** Add the immobilized lipase to the reaction mixture.
- **Esterification:** Heat the mixture to the optimal temperature for the lipase (typically 50-70°C) with constant stirring. The reaction is usually carried out for several hours to a day. The progress can be monitored by analyzing the conversion of stearic acid.
- **Catalyst Recovery:** Once the desired conversion is achieved, the immobilized enzyme can be recovered by filtration.
- **Purification:** The excess isobutanol can be removed from the filtrate by vacuum distillation to yield the final product. Due to the high selectivity of the enzyme, further purification steps may not be necessary.

## Workflow for Enzymatic Synthesis of Isobutyl Stearate



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Caption: Workflow for the enzymatic synthesis of **isobutyl stearate**.

## Applications

**Isobutyl stearate**'s properties make it a valuable ingredient in a wide range of products:

- **Cosmetics and Personal Care:** It is frequently used in eye makeup, skin makeup, lipsticks, and skin care products.[13] It acts as a lubricant on the skin's surface, giving it a soft and smooth appearance.[3][13] In hand creams and lotions, it functions as a spreading agent.[13] It can also act as a solvent for other ingredients.[13]
- **Industrial Lubricants:** Due to its excellent lubricating properties, **isobutyl stearate** is used in metalworking fluids, improving the lubricity for metals like copper, steel, and aluminum.[3][14]
- **Coatings and Polishes:** It is used as a waterproofing agent in coatings and polishes.[9]
- **Other Industrial Uses:** It also finds applications as a plasticizer, in the manufacturing of rubber, and as a carrier and stabilizing agent in dye solutions and inks.[9][15]

## Safety and Toxicology

The safety of **isobutyl stearate** has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe as a cosmetic ingredient in the present practices of use and concentration.[13] Studies have shown that stearate esters have low acute oral toxicity and are, at most, minimally irritating to the skin and eyes at cosmetic use concentrations.[13] They are also considered to be essentially nonsensitizing, nonphototoxic, and nonphotosensitizing in clinical studies.[13]

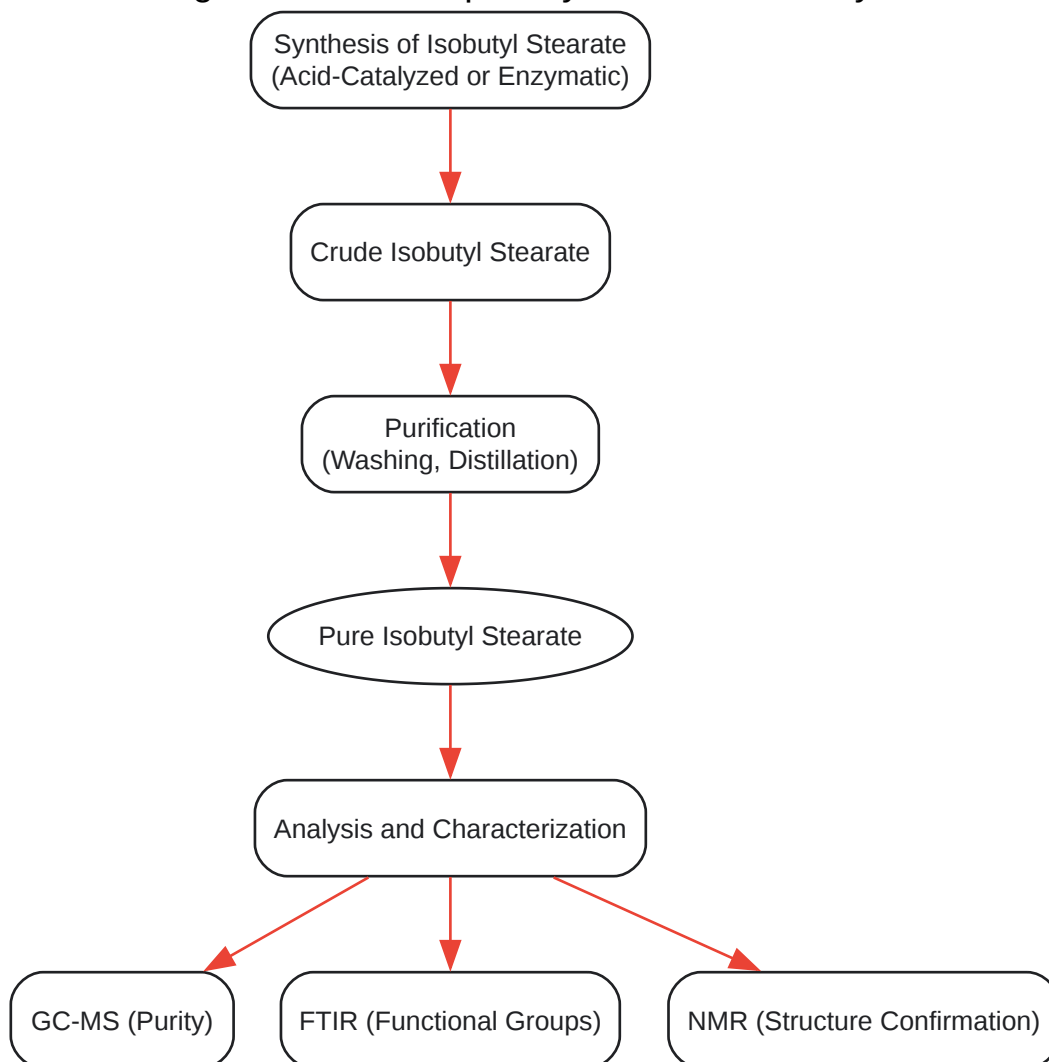
## Analysis and Characterization

The purity and identity of **isobutyl stearate** can be confirmed using various analytical techniques:

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This is a powerful technique for separating and identifying volatile and semi-volatile compounds. It can be used to determine the purity of **isobutyl stearate** and to identify any residual starting materials or byproducts.
- **Fourier-Transform Infrared Spectroscopy (FTIR):** FTIR provides a "molecular fingerprint" of the compound, showing the presence of characteristic functional groups. For **isobutyl stearate**, key absorbances include the C=O stretch of the ester group and the C-H stretches of the long alkyl chains.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy can be used to confirm the molecular structure of **isobutyl stearate** by identifying the different types of protons and carbons and their connectivity.

### Logical Relationship of Synthesis and Analysis



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Caption: Relationship between the synthesis and analysis of **isobutyl stearate**.

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